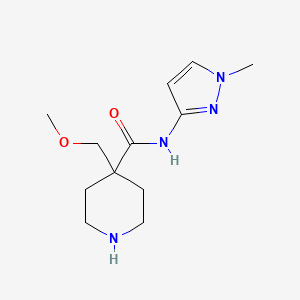
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the family of pyridine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is not fully understood. However, studies suggest that it inhibits the activity of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine in lab experiments is its unique chemical properties. It has a high degree of selectivity towards certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine. One potential direction is the development of new drugs based on its chemical structure. It has shown potential as an anti-inflammatory and anti-cancer agent, and further research may lead to the development of new drugs with improved efficacy and reduced toxicity. Another potential direction is the use of this compound as a tool for studying the structure-activity relationship of pyridine derivatives. By studying the effects of various modifications to the chemical structure, researchers may be able to identify new compounds with improved selectivity and efficacy. Finally, further research is needed to fully understand the mechanism of action of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine involves the reaction of 3-chloro-5-nitropyridine-2-amine with piperidine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in the development of new drugs and as a tool for studying the structure-activity relationship of pyridine derivatives.
Propiedades
IUPAC Name |
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c12-10-4-9(16(17)18)7-15-11(10)14-6-8-2-1-3-13-5-8/h4,7-8,13H,1-3,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELRIXSSNSRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)



![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)

![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
